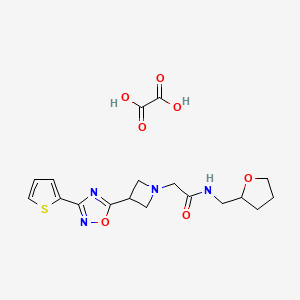

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

Properties

IUPAC Name |

oxalic acid;N-(oxolan-2-ylmethyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S.C2H2O4/c21-14(17-7-12-3-1-5-22-12)10-20-8-11(9-20)16-18-15(19-23-16)13-4-2-6-24-13;3-1(4)2(5)6/h2,4,6,11-12H,1,3,5,7-10H2,(H,17,21);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKRHDDBOSMGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that incorporates a tetrahydrofuran moiety, a thiophene ring, and a 1,2,4-oxadiazole structure. These components are known for their biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

with a molecular weight of approximately 348.4 g/mol. The presence of the oxadiazole ring is significant as it has been associated with a variety of biological activities.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activities. For instance, compounds containing the oxadiazole structure have shown inhibitory effects against various cancer cell lines. In a study assessing several oxadiazole derivatives, it was found that some compounds had IC50 values in the range of 92.4 µM against human cancer cell lines such as colon adenocarcinoma and lung carcinoma . The specific activity of this compound against these cell lines remains to be fully characterized.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on similar oxadiazole derivatives have demonstrated efficacy against bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The proposed mechanism of action for compounds like this compound includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial survival.

- Signal Pathway Modulation : It can affect signaling pathways such as MAPK/ERK, leading to apoptosis in cancer cells .

- Receptor Interaction : Binding to specific receptors may alter cellular responses to growth factors or hormones.

Study 1: Anticancer Activity

In a recent study published in Pharmaceuticals, researchers synthesized various 1,2,4-oxadiazole derivatives and tested their antiproliferative effects on multiple cancer cell lines. The results indicated that modifications to the thiophene and oxadiazole moieties significantly enhanced anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (Colon) | 92.4 |

| Compound B | A549 (Lung) | 85.0 |

| N-(Tetrahydrofuran)... | TBD | TBD |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to N-((tetrahydrofuran-2-yl)methyl)-... showed promising results with effective concentrations leading to significant bacterial inhibition .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The thiophen moiety in the structure is known to enhance biological activity against various pathogens. Research indicates that derivatives containing thiophen and oxadiazole rings exhibit promising antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The oxadiazole ring is associated with anticancer activity. Compounds similar to N-((tetrahydrofuran-2-yl)methyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have been studied for their ability to inhibit tumor growth in vitro and in vivo. The presence of the azetidine ring enhances cell permeability and bioavailability, making it a candidate for further development in cancer therapy .

Anticonvulsant Activity

The compound has shown potential in anticonvulsant research. Studies involving similar structures have demonstrated efficacy in reducing seizure activity in animal models, suggesting that the compound could be developed for treating epilepsy and other seizure disorders .

Neuroprotective Effects

Research indicates that compounds with similar structural features may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

The unique structural components of this compound make it suitable for use in the development of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of tetrahydrofuran units can improve the solubility and processability of polymer blends .

Organic Electronics

The compound's electronic properties are being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a semiconductor can lead to advancements in flexible electronic devices .

Summary of Findings

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer | Active against various pathogens; inhibits tumor growth |

| Neurological Applications | Anticonvulsant, neuroprotective | Reduces seizure activity; protects neuronal cells |

| Material Science | Polymer development, organic electronics | Enhances polymer properties; potential use in OLEDs/OPVs |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Key Observations

Structural Complexity vs. The 1,2,4-oxadiazole group is shared with Z9 but combined with a thiophene in the target compound, which may enhance electronic interactions in target binding compared to Z9’s phenoxy group .

Counterion Effects :

- The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogs like Z9 or the triazole derivative in , which lack ionizable groups .

The anti-exudative activity of the triazole-furan analog (53% inhibition) suggests that the target compound’s thiophene-oxadiazole core could be optimized for similar therapeutic effects .

Synthetic Accessibility: The target compound’s synthesis may involve multi-step routes akin to (e.g., THF-based coupling and deprotection), whereas thiazolidinone derivatives () require simpler cyclocondensation .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the oxadiazole ring via cyclization of thioamide precursors under reflux conditions with reagents like phosphorus oxychloride .

- Step 2 : Introduction of the azetidine moiety through nucleophilic substitution or ring-opening reactions, often requiring anhydrous solvents (e.g., THF) and inert atmospheres .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, followed by salt formation with oxalic acid .

- Critical Conditions : Temperature control (±5°C), stoichiometric precision for heterocyclic ring formation, and exclusion of moisture to prevent side reactions.

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity and stereochemistry, particularly for the azetidine and tetrahydrofuran groups .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .

- X-ray Crystallography (if crystalline): Resolves absolute configuration, critical for chiral centers in the azetidine ring .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATP-dependent luciferase assays) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) to measure Ki values .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action when contradictory bioactivity data arise?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography or proteomics (e.g., SILAC) to identify binding partners .

- Environmental Factor Analysis : Test activity under varying pH, redox conditions, or co-solvents (e.g., DMSO concentration effects) .

- Metabolite Profiling : LC-MS/MS to detect degradation products or reactive intermediates that may alter bioactivity .

Q. What strategies are effective for establishing structure-activity relationships (SAR) to optimize potency?

- Methodological Answer :

-

Substituent Modification : Compare analogues with variations in the thiophene, oxadiazole, or azetidine groups (Table 1) .

-

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and guide synthetic prioritization .

-

Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole nitrogen) using Schrödinger Suite .

Table 1 : SAR of Key Analogues

Compound Modification Bioactivity (IC₅₀, μM) Key Insight Thiophene → Phenyl 25.3 → 48.7 Thiophene enhances target affinity. Oxadiazole → 1,2,4-Triazole 12.1 → 35.2 Oxadiazole critical for π-π stacking. Azetidine → Piperidine 8.9 → 22.4 Azetidine improves metabolic stability.

Q. How can stability challenges in formulation be addressed, given its sensitivity to pH and light?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- pH Optimization : Buffer selection (e.g., phosphate buffer, pH 6.5–7.5) to minimize hydrolysis of the oxalate salt .

- Light Protection : Use amber glassware and UV-stabilizing excipients (e.g., titanium dioxide) in solid formulations .

Q. What computational and experimental approaches resolve discrepancies in solubility and bioavailability predictions?

- Methodological Answer :

- Solubility Enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) .

- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to validate Caco-2 cell model discrepancies .

- In Silico ADME : Use SwissADME to predict logP and P-glycoprotein substrate likelihood, cross-validated with experimental data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) via RNA sequencing .

- Off-Target Screening : Check for interactions with efflux pumps (e.g., ABCB1) using calcein-AM assays .

- Dose-Response Repetition : Conduct triplicate experiments with standardized seeding densities and incubation times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.